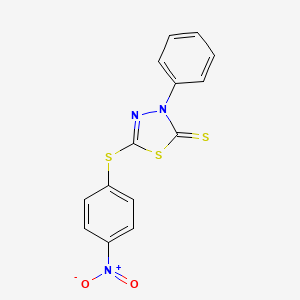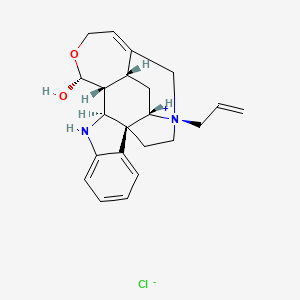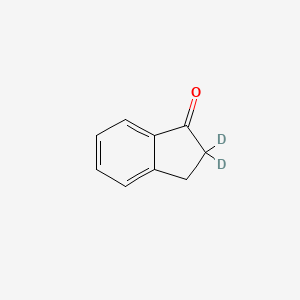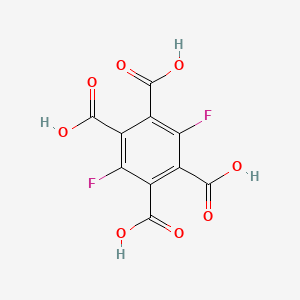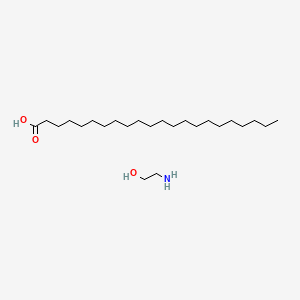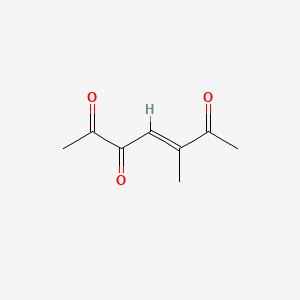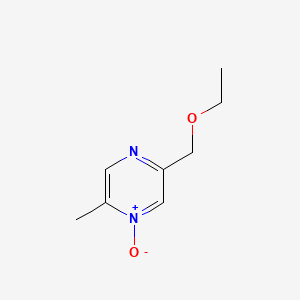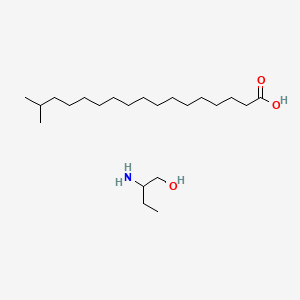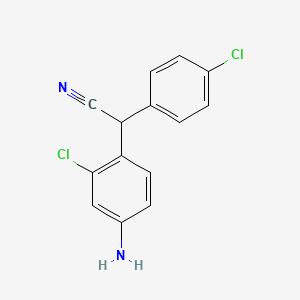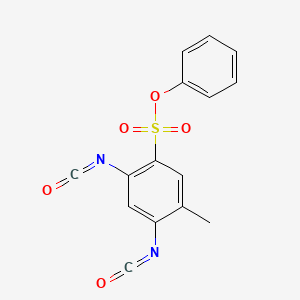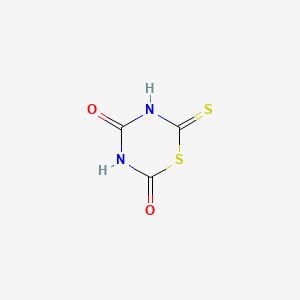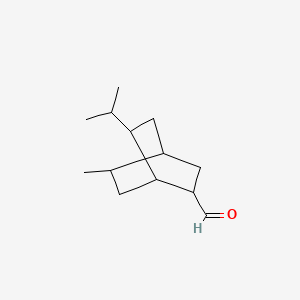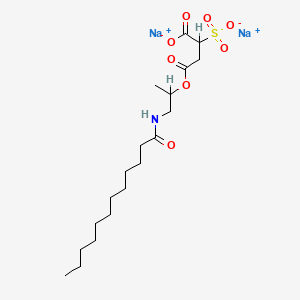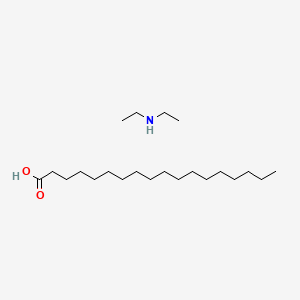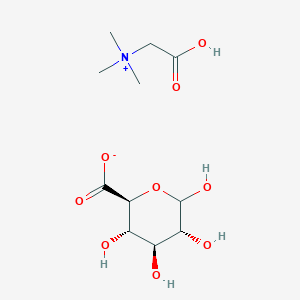
(Carboxymethyl)trimethylammonium D-glucuronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Carboxymethyl)trimethylammonium D-glucuronate is a chemical compound with the molecular formula C11H21NO9 and a molecular weight of 311.29 g/mol It is known for its unique structure, which combines a carboxymethyl group, a trimethylammonium group, and a D-glucuronate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Carboxymethyl)trimethylammonium D-glucuronate typically involves the reaction of trimethylamine with a carboxymethyl derivative of D-glucuronic acid. The reaction conditions often include the use of solvents such as water or methanol and may require the presence of catalysts to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(Carboxymethyl)trimethylammonium D-glucuronate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The carboxymethyl and trimethylammonium groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(Carboxymethyl)trimethylammonium D-glucuronate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a component of pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of (Carboxymethyl)trimethylammonium D-glucuronate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. It may also interact with cell membranes and other cellular components, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (Carboxymethyl)trimethylammonium D-glucuronate include:
(Carboxymethyl)trimethylammonium chloride hydrazide: Known for its use as a derivatizing agent for ketones and aldehydes.
Betaine hydrochloride: Used in various biochemical applications and as a dietary supplement.
(2-Aminoethyl)trimethylammonium chloride hydrochloride: Utilized in the synthesis of other chemical compounds and as a reagent in biochemical research.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for a wide range of applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
34437-34-8 |
|---|---|
Molekularformel |
C11H21NO9 |
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
carboxymethyl(trimethyl)azanium;(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H10O7.C5H11NO2/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;1-6(2,3)4-5(7)8/h1-4,6-9,12H,(H,10,11);4H2,1-3H3/t1-,2-,3+,4-,6?;/m0./s1 |
InChI-Schlüssel |
QWMHFUDQVXQBDF-KZUGWDFCSA-N |
Isomerische SMILES |
C[N+](C)(C)CC(=O)O.[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)[O-])O)O |
Kanonische SMILES |
C[N+](C)(C)CC(=O)O.C1(C(C(OC(C1O)O)C(=O)[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


